5-(benzyloxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one
Description
The compound 5-(benzyloxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one features a pyridinone core substituted with a benzyloxy group at position 5, a methyl group at position 1, and a piperazine-carbonyl moiety at position 2. The piperazine ring is further functionalized with a 3-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
1-methyl-5-phenylmethoxy-2-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F3N3O3/c1-29-16-23(34-17-18-6-3-2-4-7-18)22(32)15-21(29)24(33)31-12-10-30(11-13-31)20-9-5-8-19(14-20)25(26,27)28/h2-9,14-16H,10-13,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWOCKVQBBEHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The molecule can be dissected into three key fragments (Fig. 1):
- Pyridinone core : 1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid.
- Benzyloxy group : Introduced at position 5 via nucleophilic substitution.
- Piperazine-1-carbonyl-(3-(trifluoromethyl)phenyl) : Synthesized via amide coupling between a functionalized piperazine and the pyridinone core.
Stepwise Synthesis
Synthesis of the Pyridinone Core
The pyridinone scaffold is typically constructed via cyclocondensation or multicomponent reactions. A modified approach from PMC8068361 involves:
- Azo coupling : Diazotized 2-fluoropyridin-4-amine reacts with ethyl 4-chloro-3-oxobutanoate to form intermediate (E)-4-chloro-2-(2-(2-fluoropyridin-4-yl)hydrazinylidene)-3-oxobutanoate .
- Cyclization : Using potassium tert-butoxide in THF at 60°C yields ethyl 1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylate.
Key data :
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Azo coupling | CHCl₃, HCl, reflux | 78% | |
| Cyclization | KOtBu, THF, 60°C | 85% |
Introduction of the Benzyloxy Group
The 5-position is functionalized via Mitsunobu or nucleophilic aromatic substitution (SNAr). From EP2937341A1:
- Deprotonation : Treat the pyridinone with NaH in DMF at 0°C.
- Benzylation : Add benzyl bromide dropwise, stirring at RT for 4 h.
Optimization :
- Solvent : DMF > THF (higher polarity improves reactivity).
- Base : NaH > K₂CO₃ (avoids hydrolysis of the ester group).
Piperazine-1-carbonyl Moiety Synthesis
The piperazine fragment is prepared via two routes:
Route A: Trifluoromethylation of Piperidine (CN102603611B)
- Starting material : 4-Piperidinecarboxylic acid reacts with SF₄/HF in CHCl₃ at 85°C to yield 4-(trifluoromethyl)piperidine.
- Coupling : React with 3-bromophenylboronic acid via Suzuki-Miyaura coupling (PdCl₂(dppf), K₂CO₃, dioxane).
Data :
| Step | Conditions | Yield | Purity | |
|---|---|---|---|---|
| Trifluoromethylation | SF₄, HF, 85°C | 74% | 95% | |
| Suzuki coupling | PdCl₂(dppf), 100°C | 68% | 98% |
Route B: Direct Synthesis of 4-(3-(Trifluoromethyl)phenyl)piperazine
Amide Coupling to Pyridinone Core
The final step involves coupling the piperazine derivative to the pyridinone’s carboxylic acid. From PMC9462319:
- Activation : Use HCTU/HOBt/DIPEA in DMF to form the active ester.
- Coupling : React with 4-(3-(trifluoromethyl)phenyl)piperazine at RT for 12 h.
Comparative yields :
| Coupling Agent | Solvent | Yield |
|---|---|---|
| HCTU/HOBt | DMF | 82% |
| EDC/HCl | CH₂Cl₂ | 65% |
Alternative Synthetic Strategies
One-Pot Multicomponent Assembly
A streamlined approach inspired by WO2021074138A1 combines:
- Pyridinone formation : Ethyl 3-amino-4-methylbenzoate + 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.
- Simultaneous functionalization : Introduce benzyloxy and piperazine groups in situ using T3P.
Advantages : Reduces purification steps; overall yield improves to 70%.
Solid-Phase Synthesis
Challenges and Optimization
Regioselectivity in Pyridinone Functionalization
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: : Selective reduction of the carbonyl group to yield alcohols.
Substitution: : Nucleophilic aromatic substitution at the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: : PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane).
Reducing Agents: : NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminum hydride).
Substituting Agents: : Organolithium reagents, Grignard reagents.
Major Products Formed
Oxidation: : Benzaldehyde derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Various substituted aromatic compounds with modified electronic properties.
Scientific Research Applications
Chemistry: : As a synthetic intermediate for more complex molecules.
Biology: : Potential use as a biochemical probe due to its unique structure.
Medicine: : Investigation into its possible role as a pharmacological agent, given its structural similarities to known bioactive molecules.
Industry: : Usage in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The pyridin-4(1H)-one core and piperazine moiety are crucial for binding to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances lipophilicity, aiding in membrane permeability.
Comparison with Similar Compounds
Structural Features
The target compound shares key motifs with other piperazine-containing derivatives. Below is a comparative analysis:
Key Observations :
- Core Scaffold: The target compound’s pyridinone core contrasts with pyrazolo-pyridinones (e.g., ) or butanone scaffolds (e.g., ), which may alter hydrogen-bonding or π-π stacking interactions.
- Substituents : The benzyloxy group in the target compound introduces steric bulk and lipophilicity compared to smaller groups like ethyl or thiophene in analogs .
Insights :
Physicochemical Properties
Limited data are available for the target compound, but comparisons can be inferred:
Analysis :
- The trifluoromethyl group enhances metabolic stability across all compounds .
Biological Activity
5-(Benzyloxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity through various studies, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5-(benzyloxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one is C24H25F3N2O2, with a molecular weight of 426.47 g/mol. The compound features a benzyloxy group, a methyl group, and a trifluoromethyl-substituted phenyl ring, contributing to its unique chemical properties.
Research indicates that this compound may exert its biological effects through several pathways:
- Inhibition of Glycine Transporters : It has been identified as a potential inhibitor of GlyT1, which is significant in the modulation of glycine levels in the central nervous system (CNS). This inhibition could have implications for treating disorders such as schizophrenia and anxiety .
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties against various viruses by enhancing the activity of defense enzymes in host cells. This mechanism involves the activation of systemic acquired resistance pathways in plants, indicating its potential as a plant activator against viral infections .
Antiviral Efficacy
A study evaluated the antiviral activity of similar compounds, showing that modifications to the piperazine structure enhanced efficacy against RNA viruses. Compounds with trifluoromethyl substitutions demonstrated significant antiviral activity at concentrations ranging from 10 to 100 μg/mL .
Neuroprotective Effects
In vitro assays demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage. This protective effect is attributed to its ability to modulate glutamate transporters, thereby preventing excitotoxicity associated with neurodegenerative diseases .
Case Study 1: GlyT1 Inhibition
A recent study highlighted the structure-activity relationship (SAR) of similar piperazine derivatives. Compounds with specific substitutions showed enhanced GlyT1 inhibition, leading to improved cognitive function in animal models of schizophrenia. The EC50 values for these compounds ranged from 0.6 nM to 924 nM, indicating potent activity .
Case Study 2: Antiviral Applications
Another investigation focused on the antiviral properties of related trifluoromethylpyridine derivatives. These compounds were effective against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), with some exhibiting protective effects by inducing superoxide dismutase (SOD) and polyphenol oxidase (PPO) activities in treated plants .
Comparative Data Table
| Compound Name | Activity Type | EC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | GlyT1 Inhibition | 0.6 | Modulation of glycine levels |
| Compound B | Antiviral | 10–100 | Induction of defense enzymes |
| Compound C | Neuroprotection | 0.02 | Inhibition of excitotoxicity |
Q & A
Q. Table 1: Impact of Structural Modifications on Bioactivity
| Modification | Bioactivity Change | Reference |
|---|---|---|
| Aldehyde → Carboxylic Acid | Reduced cytotoxicity (-40%) | |
| Pyridine → Pyrimidine | Loss of PARP-1 affinity | |
| Trifluoromethyl → Methyl | Improved metabolic stability |
Addressing Data Contradictions
Q: How to resolve discrepancies in cytotoxicity data between in vitro and in vivo models? A:
Pharmacokinetic Profiling : Measure plasma half-life and bioavailability (e.g., oral vs. intravenous administration) .
Metabolic Stability Assays : Use liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
Dose-Response Correlation : Compare IC₅₀ values (in vitro) with effective doses in xenograft models (e.g., SW620 colorectal cancer) .
Example : A compound with in vitro IC₅₀ = 1 μM may require 10 mg/kg dosing in vivo due to protein binding .
Enzyme Selectivity Profiling
Q: How to evaluate selectivity against off-target enzymes? A:
- Panel Screening : Test against kinases, phosphatases, and GPCRs to identify cross-reactivity .
- Crystallographic Studies : Resolve co-crystal structures (e.g., PARP-1 vs. PARP-2 binding pockets) to guide modifications .
- Computational Models : Generate pharmacophore maps to prioritize derivatives with minimized off-target interactions .
Metabolic Stability Assessment
Q: What methodologies are used to predict metabolic stability? A:
In Vitro Models :
- Liver Microsomes : Incubate with NADPH to measure clearance rates (e.g., t₁/₂ = 30 min) .
- CYP450 Inhibition Assays : Identify isoforms (e.g., CYP3A4) responsible for metabolism .
In Silico Tools :
- ADMET Predictors : Use QikProp or SwissADME to estimate permeability and P-glycoprotein efflux .
Advanced Purification Techniques
Q: What chromatographic methods are effective for isolating high-purity product? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
